2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine
Description
The compound 2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine is a pyridine derivative featuring a pyrrolidine ring substituted with a 3-chlorophenylmethanesulfonyl group and linked via a methoxy bridge to the 2-position of a 5-fluoropyridine core. Its structure combines halogenated aromaticity (fluorine and chlorine) with a sulfonamide moiety, which is frequently associated with enhanced biological activity and metabolic stability in medicinal chemistry .
Key structural attributes include:
Properties
IUPAC Name |
2-[[1-[(3-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]methoxy]-5-fluoropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3S/c18-15-3-1-2-13(8-15)12-25(22,23)21-7-6-14(10-21)11-24-17-5-4-16(19)9-20-17/h1-5,8-9,14H,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXITZLXURTBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)S(=O)(=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Methanesulfonyl Group: The 3-chlorophenyl methanesulfonyl group is introduced via a sulfonylation reaction using methanesulfonyl chloride and a base such as triethylamine.
Attachment of the Methoxy Group: The methoxy group is attached to the pyrrolidine ring through an etherification reaction using methanol and an acid catalyst.
Formation of the Final Compound: The final step involves coupling the pyrrolidine intermediate with 5-fluoropyridine under conditions that facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen-containing groups.
Substitution: Substituted pyridine derivatives with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Fluorinated Pyridine Derivatives
Fluorinated pyridines are widely studied for their pharmacological and agrochemical applications. Below is a comparison with key analogs:
Key Observations :
Pyrrolidine-Containing Compounds
Pyrrolidine rings are common in bioactive molecules due to their conformational flexibility. A comparison with compounds reveals:
Key Observations :
Sulfonamide Derivatives
Sulfonamide groups are critical in medicinal chemistry. A comparison with and compounds includes:
Key Observations :
- The target’s sulfonamide-pyrrolidine group may offer stronger hydrogen-bonding interactions compared to carbamates (e.g., diethofencarb) .
- ’s carboxamide-sulfonyl analogs show antiproliferative activity, suggesting the target compound could be optimized for similar applications .
Research Findings and Theoretical Insights
- Synthetic Routes : Likely involves coupling of 5-fluoropyridine-2-ol with a sulfonylated pyrrolidine intermediate, analogous to methods in and using DMF as a solvent .
- Biological Potential: Fluorine and sulfonamide groups are associated with kinase inhibition (e.g., Chen et al. 2006 ), suggesting the compound merits testing in cancer cell lines.
Biological Activity
The compound 2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine is a novel chemical entity that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorine atom and a methoxy group linked to a pyrrolidine moiety that carries a chlorophenylmethanesulfonyl group. Its molecular formula is C15H18ClFN2O2S, and it has a molecular weight of approximately 344.83 g/mol.
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Enzyme Inhibition : It has been suggested that the compound acts as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.
- Receptor Modulation : The presence of the pyrrolidine structure may allow for interaction with various receptors, potentially modulating their activity and influencing downstream signaling cascades.
Anticancer Activity
A study published in PubMed highlighted the compound's potential as an MDM2 inhibitor, which is crucial for regulating the p53 tumor suppressor pathway. The compound demonstrated high affinity (K_i < 1 nM) for MDM2, leading to potent cellular activity against cancer cells and significant tumor regression in vivo models .
Anti-inflammatory Properties
In addition to its anticancer effects, preliminary studies have indicated that the compound may possess anti-inflammatory properties. This is particularly relevant for conditions characterized by excessive inflammatory responses, such as autoimmune diseases.
Neuroprotective Effects
Recent investigations into the neuroprotective potential of similar compounds have suggested that modifications to the pyrrolidine structure can enhance neuroprotective effects, potentially making this compound beneficial in neurodegenerative disorders.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
